methyl 4,5-dimethoxy-2-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 4,5-DIMETHOXY-2-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate core substituted with methoxy groups and a triazole ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of METHYL 4,5-DIMETHOXY-2-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of methoxy groups through methylation reactions. The triazole ring is then synthesized and attached to the benzoate core via a series of nucleophilic substitution and coupling reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
METHYL 4,5-DIMETHOXY-2-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Coupling Reactions: The triazole ring can participate in coupling reactions with various electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
METHYL 4,5-DIMETHOXY-2-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHOXY-2-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and methoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds to METHYL 4,5-DIMETHOXY-2-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE include:
METHYL 4,5-DIMETHOXY-2-(2-{[4-(METHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE: This compound differs by the substitution of the prop-2-en-1-yl group with a methyl group.
METHYL 4,5-DIMETHOXY-2-(2-{[4-(ETHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE: This compound features an ethyl group instead of the prop-2-en-1-yl group.
These similar compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H23N5O5S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H23N5O5S/c1-5-9-27-20(14-7-6-8-23-12-14)25-26-22(27)33-13-19(28)24-16-11-18(31-3)17(30-2)10-15(16)21(29)32-4/h5-8,10-12H,1,9,13H2,2-4H3,(H,24,28) |
InChI Key |
SYIQABDOUKJPIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3)OC |
Origin of Product |
United States |
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